Product packaging for 6beta-Hydroxy Budesonide-d8(Cat. No.:)

6beta-Hydroxy Budesonide-d8

Cat. No.: B12430295
M. Wt: 454.6 g/mol
InChI Key: JBVVDXJXIDYDMF-WQDZGEDMSA-N
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Description

Significance of Metabolite Characterization in Drug Development and Disposition Studies

The identification and characterization of drug metabolites are critical components of the drug development process. nih.gov Metabolites, the byproducts of the body's metabolic processes on a drug, can have significant implications for a drug's efficacy, potential toxicity, and interactions with other drugs. nih.govallucent.com Regulatory bodies such as the FDA emphasize the importance of evaluating the safety of human metabolites, particularly those with exposures greater than 10% of the total drug-related components. nih.govallucent.com Early identification of active or reactive metabolites can prevent development delays and is crucial for understanding the complete pharmacological profile of a new drug candidate. wuxiapptec.comtandfonline.com This knowledge helps in optimizing drug design and dosage. wuxiapptec.com

Role of Stable Isotope Labeled Compounds in Advanced Analytical Science

Stable isotope labeled (SIL) compounds, which incorporate isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are invaluable tools in analytical science. symeres.com These labeled compounds, particularly deuterated ones, serve as ideal internal standards in bioanalytical methods, especially in mass spectrometry. lcms.czmoravek.commusechem.com An internal standard is a compound with similar physicochemical properties to the analyte being measured, added in a known quantity to samples. It helps to correct for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements. nebiolab.com Deuterated standards are considered the gold standard because they co-elute with the unlabeled analyte and exhibit nearly identical chemical behavior, effectively normalizing for matrix effects—the interference from other components in a biological sample. chromforum.orgkcasbio.com This enhanced precision is vital for pharmacokinetics, the study of how the body processes a drug. moravek.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H34O7 B12430295 6beta-Hydroxy Budesonide-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H34O7

Molecular Weight

454.6 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12S,13R,19R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D

InChI Key

JBVVDXJXIDYDMF-WQDZGEDMSA-N

Isomeric SMILES

[2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O

Origin of Product

United States

Enzymatic Biotransformation of Budesonide to 6beta Hydroxy Budesonide

Identification of Cytochrome P450 Isoforms Mediating 6β-Hydroxylation

The metabolism of budesonide (B1683875) is predominantly carried out by the cytochrome P450 (CYP) system, with specific isoforms playing a crucial role in the 6β-hydroxylation pathway.

Research has unequivocally identified the CYP3A subfamily of enzymes as the primary catalysts in the metabolism of budesonide. researchgate.netnih.gov Specifically, CYP3A4 is the major enzyme responsible for the conversion of budesonide into its two principal metabolites: 6β-hydroxy budesonide and 16α-hydroxyprednisolone. researchgate.netwikipedia.orgdrugbank.com The involvement of the CYP3A subfamily is further substantiated by inhibition studies. Potent inhibitors of CYP3A4, such as ketoconazole (B1673606), have been shown to significantly increase the systemic exposure to budesonide by inhibiting its metabolism. researchgate.netnih.gov In fact, co-incubation of budesonide with ketoconazole in human liver microsomes resulted in a notable inhibition of budesonide metabolism, with an IC50 value of approximately 0.1 μM. nih.govtandfonline.com Other substances known to interact with CYP3A isoenzymes, including troleandomycin, erythromycin, and cyclosporin, also inhibit budesonide metabolism. researchgate.netnih.gov Conversely, inhibitors of other CYP isoforms like CYP2C and CYP2D6 did not specifically inhibit budesonide metabolism. researchgate.netnih.gov Furthermore, antibodies raised against the CYP3A subfamily effectively inhibited the formation of budesonide metabolites, providing conclusive evidence for the central role of this enzyme subfamily. researchgate.netnih.gov While CYP3A4 is the most significant contributor, CYP3A5 and CYP3A7 also play a role in budesonide metabolism, albeit to a lesser extent. drugbank.comtandfonline.com

Characterization of Metabolic Pathways in Liver Microsomes and S9 Fractions

The metabolic fate of budesonide has been extensively studied using subcellular fractions of the liver, namely microsomes and the S9 fraction. Human liver microsomes, which are rich in CYP enzymes, have been instrumental in identifying the primary metabolites of budesonide as 6β-hydroxy budesonide and 16α-hydroxyprednisolone. researchgate.netnih.govresearchgate.net The S9 fraction, containing both microsomal and cytosolic enzymes, has also been utilized in these investigations. tandfonline.comnih.gov

Incubation of budesonide with human liver microsomes has consistently shown the formation of these two major metabolites. researchgate.netnih.gov The C-22 epimers of certain budesonide derivatives have demonstrated a significantly higher rate of biotransformation when incubated with the human liver S9 fraction compared to the budesonide 22R-epimer. nih.gov In addition to phase I metabolism, the potential for phase II conjugation reactions has also been explored. While glucuronidation in lung parenchymal cells appears to be low, sulfation and de-esterification capacities are more substantial. doi.org

Stereoselective Metabolism of Budesonide Epimers

Budesonide is administered as a 1:1 mixture of two epimers, the 22R and 22S forms. tandfonline.com These epimers exhibit differences in their metabolic profiles, indicating a stereoselective metabolism. The 22R epimer of budesonide has a higher binding affinity for the glucocorticoid receptor, which is two to three times greater than that of the 22S epimer. tandfonline.comtandfonline.com

Synthesis and Isotopic Labeling of 6beta Hydroxy Budesonide D8

Strategies for Deuterium (B1214612) Incorporation in Steroid Structures

The introduction of deuterium into steroid molecules is a critical process for creating labeled internal standards used in mass spectrometry-based quantitative analyses. rsc.org Several strategies are employed to achieve this, each with its own advantages and specific applications.

One common method is acid- or base-catalyzed hydrogen-deuterium exchange (HDX) . mdpi.com This approach takes advantage of the acidic or basic conditions to facilitate the exchange of protons for deuterons at specific positions on the steroid ring. For instance, acid-catalyzed exchange can be used to deuterate aromatic rings, while base-catalyzed exchange is effective for hydrogens on carbon atoms adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com

Another strategy involves catalytic deuteration . This can include methods like using metal catalysts, such as palladium on carbon (Pd/C), in the presence of deuterium gas (D2) or a deuterium source like D2O to introduce deuterium across double bonds or at specific activated positions. mdpi.comresearchgate.net For example, a nitrogen-doped nano-scale nickel catalyst has been developed for the deuteration of various nitrogen-containing heterocycles using D2O as the deuterium source. researchgate.net

Reductive deuteration is also a key technique. This involves the use of deuterium-donating reducing agents to introduce deuterium atoms during the reduction of functional groups like ketones or aldehydes. researchgate.net

Furthermore, dehalogenative deuteration offers a pathway where a halogen atom is replaced by a deuterium atom, often facilitated by a catalyst. researchgate.net The strategic placement of deuterium in non-exchangeable positions is crucial to prevent the loss of the label during analysis, which can compromise the accuracy of results. sigmaaldrich.com

Chemical Synthesis Pathways for Deuterated 6beta-Hydroxy Budesonide (B1683875)

The synthesis of 6beta-Hydroxy Budesonide-d8 (B1281438) involves a multi-step process that builds upon the synthesis of its parent compound, budesonide. Budesonide itself can be synthesized through both semi-biological and fully chemical routes. google.com A common starting material for the chemical synthesis of budesonide is prednisolone (B192156) acetate. google.com

To create the deuterated form, specific deuterium-labeled precursors are introduced during the synthesis. In the case of 6beta-Hydroxy Budesonide-d8, the deuterium atoms are located on the butylidene acetal (B89532) group. scbt.comsynzeal.com This is achieved by using a deuterated version of butanal during the acetal formation step in the synthesis of budesonide. google.com

The general synthetic pathway can be outlined as follows:

Synthesis of a suitable corticosteroid precursor: This often starts from readily available materials like hydrocortisone (B1673445) or prednisolone. google.com

Introduction of the butylidene acetal group: The precursor is reacted with butanal to form the acetal. To create the deuterated analog, deuterated butanal (butanal-d8) is used in this step.

Hydroxylation at the 6-beta position: This is a key step to form the final metabolite. This hydroxylation is often achieved through enzymatic or microbial transformation, mimicking the metabolic process that occurs in the liver. For instance, the metabolism of budesonide to 6beta-hydroxybudesonide (B562254) is primarily mediated by the CYP3A enzyme.

A visual representation of a potential synthetic approach is the reaction of the 21-hydroxyl group of a budesonide precursor with a deuterated reagent. nih.gov

Isotopic Purity Assessment and Characterization of Labeled Standards

Ensuring the isotopic purity of deuterated standards like this compound is paramount for their use in quantitative analysis. rsc.org Several analytical techniques are employed to assess the degree of deuterium incorporation and to confirm the structural integrity of the labeled compound.

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is a primary tool for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) can be determined. nih.gov This allows for the calculation of the percentage of the desired deuterated compound versus any remaining unlabeled or partially labeled molecules. rsc.orgnih.gov Tandem mass spectrometry (MS/MS) can further provide information on the location of the deuterium labels within the molecule. nih.govdiva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another essential technique. rsc.orgnih.gov ¹H NMR can be used to confirm the absence of protons at the deuterated positions, while ²H (Deuterium) NMR can directly detect the presence and location of the deuterium atoms. researchgate.netindustry.gov.au ¹³C NMR can also provide valuable structural information and confirm the successful synthesis of the target compound. industry.gov.au

The combination of these techniques provides a comprehensive characterization of the labeled standard, ensuring its accuracy and reliability for use in sensitive analytical methods. rsc.org

Analytical TechniquePurpose in Isotopic Purity AssessmentKey Findings
High-Resolution Mass Spectrometry (HRMS) To determine the relative abundance of different isotopologues and calculate isotopic enrichment. rsc.orgnih.govProvides isotopic purity values by comparing the relative abundance of H/D isotopolog ions. nih.gov
Tandem Mass Spectrometry (MS/MS) To obtain information on the position of deuterium labels within the molecule. nih.govdiva-portal.orgHelps in the structural characterization and confirmation of the labeling site. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structural integrity and the specific positions of the labeled atoms. rsc.orgnih.gov¹H NMR confirms the absence of protons at deuterated sites, while ²H and ¹³C NMR confirm the presence and location of deuterium and the overall structure. researchgate.netindustry.gov.au

Advanced Analytical Methodologies for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the analysis of budesonide (B1683875) and its metabolites due to its high sensitivity and selectivity. researchgate.netresearchgate.net This technique is routinely employed for the determination of these compounds in various biological matrices. researchgate.netnih.govuab.cat The use of a stable isotope-labeled internal standard, such as 6beta-Hydroxy Budesonide-d8 (B1281438) or Budesonide-d8, is a common practice to achieve reliable quantification. researchgate.netresearchgate.net LC-MS/MS methods can differentiate between prohibited oral use and authorized inhaled treatments of budesonide in sports by targeting specific metabolites like 6β-hydroxybudesonide. clinicaltrials.govupf.edu The development of robust LC-MS/MS methods is crucial for pharmacokinetic studies, allowing for the measurement of low concentrations in plasma. nih.gov

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used for the LC-MS/MS analysis of budesonide and its metabolites. dntb.gov.ua ESI is a "soft" ionization technique that is particularly suitable for polar and thermolabile molecules, allowing them to be ionized without significant decomposition. oup.com For budesonide metabolites, ESI is frequently operated in positive ionization mode (ESI+), as this provides a strong signal for the analytes. researchgate.netdshs-koeln.de

APCI is another valuable ionization technique that can be used for compounds that are less polar and more thermally stable. oup.com It involves a heated nebulizer and a corona discharge to ionize the analyte molecules. oup.com One validated method for the determination of budesonide epimers utilized negative APCI tandem mass spectrometry. researchgate.net The choice between ESI and APCI often depends on the specific characteristics of the analyte and the matrix to achieve optimal sensitivity and minimize interference. dntb.gov.uaoup.com

To achieve the highest levels of sensitivity and specificity, tandem mass spectrometry is often operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. upf.eduoup.com In this technique, a specific precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored by the second mass analyzer. oup.com This process provides two levels of mass selectivity, significantly reducing background noise and improving detection limits.

For the analysis of budesonide metabolites, specific precursor-to-product ion transitions are monitored for both the analyte (e.g., 6beta-hydroxybudesonide) and the internal standard (6beta-Hydroxy Budesonide-d8). upf.edu For instance, one study monitored at least two SRM transitions for each metabolite to ensure confident identification and quantification. upf.edu Selected Ion Monitoring (SIM) can also be used, particularly with single quadrupole mass spectrometers, where only the precursor ion is monitored, offering good sensitivity but less specificity than SRM. oup.com

The integration of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with mass spectrometry has further enhanced the analysis of budesonide metabolites. UHPLC utilizes columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency, better resolution, and significantly shorter analysis times compared to conventional HPLC. upf.edu

A stereoselective UHPLC-MS/MS method was developed for the quantitative determination of the 22R and 22S epimers of budesonide in human plasma, utilizing budesonide-d8 as the internal standard. researchgate.net This highlights the capability of UHPLC to separate closely related isomers, which is critical for stereoselective pharmacokinetic studies. The high throughput of UHPLC-based methods makes them ideal for analyzing large numbers of samples in clinical and research settings. researchgate.net

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC/MS) also plays a role in the analysis of budesonide metabolites. researchgate.netnih.gov GC/MS is particularly useful for structural elucidation and confirmation. uab.cat In studies re-evaluating budesonide metabolism, GC/MS with electron ionization in full scan mode was used in conjunction with LC-MS/MS to identify the structures of various metabolites in human urine. researchgate.netnih.govuab.cat However, GC/MS analysis often requires a derivatization step to increase the volatility and thermal stability of polar compounds like corticosteroids, which can add complexity to the sample preparation process.

Sample Preparation Strategies for Biological Matrices (e.g., Liver Microsomal Incubations, Animal Plasma)

Effective sample preparation is a critical prerequisite for the reliable analysis of 6beta-hydroxybudesonide (B562254) from complex biological matrices such as plasma, urine, and liver microsomal incubations. researchgate.netresearchgate.netnih.govdrugbank.com The primary goals are to remove interfering substances (e.g., proteins, phospholipids, salts), concentrate the analyte, and transfer it into a solvent compatible with the analytical instrument. researchgate.net Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.netresearchgate.net For instance, one method for analyzing budesonide in human plasma involved diluting the plasma sample with water before proceeding to extraction. researchgate.net Another approach used n-hexane/dichloromethane/isopropanol for LLE under alkaline conditions. researchgate.net

Solid-Phase Extraction (SPE) is a widely adopted and highly effective technique for the cleanup and concentration of budesonide and its metabolites from biological fluids. researchgate.netresearchgate.netnih.gov This method offers advantages such as high recovery, good reproducibility, and the ability to automate the process for high-throughput applications. researchgate.net

Various types of SPE cartridges have been successfully used, with the choice of sorbent depending on the properties of the analyte and the matrix. Common sorbents include reversed-phase materials like C2, C18, and polymeric phases like Strata-X. researchgate.netresearchgate.netwindows.net

Interactive Table: Examples of SPE Methods for Budesonide Metabolite Analysis

These SPE procedures effectively clean the sample, enabling lower detection limits and minimizing instrument downtime by preventing contamination of the LC-MS/MS system. researchgate.netwindows.net

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a widely utilized technique for the purification and concentration of analytes from complex biological matrices prior to analysis. scispace.comslideshare.net In the context of analyzing 6β-Hydroxy Budesonide-d8 and its non-deuterated counterpart, LLE serves to separate these steroids from interfering substances present in samples like plasma or urine. mdpi.comupf.edu

A common LLE protocol involves the use of an organic solvent, such as a mixture of tert-butyl methyl ether (MTBE) and ethyl acetate, to extract the steroids from the aqueous biological sample. mdpi.com The efficiency of the extraction can be influenced by the pH of the aqueous phase, which is often adjusted to an alkaline state to optimize the partitioning of the target analytes into the organic layer. upf.eduresearchgate.net For instance, a mixture of ether can be used for the LLE of budesonide from human plasma. researchgate.net In some procedures, multiple extractions are performed to maximize the recovery of the analytes. mdpi.com Following extraction, the organic solvent containing the analytes is typically evaporated to dryness and the residue is reconstituted in a solvent compatible with the subsequent analytical instrumentation, such as a mixture of water and acetonitrile. mdpi.comupf.edu

Dispersive liquid-liquid microextraction (DLLME) represents a miniaturized version of LLE that offers high enrichment factors due to the small volumes of extraction solvent used. mdpi.comresearchgate.net One variation, DLLME based on the solidification of a floating organic drop (DLLME-SFO), employs an extraction solvent with a density lower than water and a melting point near room temperature. mdpi.comresearchgate.net This method involves injecting a mixture of a disperser solvent (like methanol) and an extraction solvent (like chloroform) into the aqueous sample, creating a cloudy solution. researchgate.net After centrifugation, the mixture is cooled to solidify the organic droplet, which can then be easily collected for analysis. mdpi.comresearchgate.net

The choice of extraction and disperser solvents, sample pH, and centrifugation time are critical parameters that are optimized to achieve the highest extraction efficiency. mdpi.comresearchgate.net For example, in the analysis of budesonide, optimal DLLME conditions might involve methanol (B129727) as the disperser and chloroform (B151607) as the extraction solvent. researchgate.net

Table 1: Comparison of LLE Methodologies for Steroid Analysis

Methodology Principle Typical Solvents Key Advantages Common Applications
Conventional LLE Partitioning of analytes between two immiscible liquid phases (aqueous and organic). Ethyl acetate, tert-butyl methyl ether (MTBE), ether, chloroform. mdpi.comupf.eduresearchgate.netresearchgate.net Robust, well-established, can handle larger sample volumes. scispace.com Extraction of steroids from plasma, serum, and urine. mdpi.comupf.edu

| DLLME-SFO | A microextraction technique using a small amount of low-density organic solvent that is solidified after extraction for easy collection. | Extraction: 1-undecanol, chloroform. Disperser: Methanol, acetone. mdpi.comresearchgate.netresearchgate.net | High enrichment factor, low solvent consumption, rapid. mdpi.comresearchgate.net | Analysis of budesonide in aqueous and biological samples. mdpi.comresearchgate.net |

Method Validation Parameters for Deuterated Metabolites

The use of deuterated internal standards like 6β-Hydroxy Budesonide-d8 is pivotal in modern bioanalytical methods, particularly those employing mass spectrometry, due to their ability to compensate for variability in sample preparation and instrument response. texilajournal.comnih.gov Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose. researchgate.net

Specificity and selectivity are critical parameters that demonstrate the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix. researchgate.netnih.gov For methods utilizing 6β-Hydroxy Budesonide-d8, this involves ensuring that no endogenous or exogenous substances interfere with the detection of the analyte or the internal standard. nih.gov

This is typically assessed by analyzing blank matrix samples from multiple sources to check for interfering peaks at the retention times of the analyte and the internal standard. nih.gov In mass spectrometry-based methods, the selectivity is further enhanced by monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM) for both the analyte and the deuterated internal standard. nih.gov For instance, the SRM transitions for budesonide and its deuterated analog, budesonide-d8, have been identified as 431.2→147.1 and 439.3→147.1, respectively. nih.gov The absence of significant signals in blank or "zero" samples (blank matrix spiked only with the internal standard) confirms the method's selectivity. nih.govshimadzu.co.kr

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netmdpi.com The calibration range is the span of concentrations over which the method is demonstrated to be linear, accurate, and precise. sciex.comnih.gov

To determine linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. shimadzu.co.krsciex.com The internal standard, 6β-Hydroxy Budesonide-d8, is added at a constant concentration to all standards, quality control samples, and unknown samples. A calibration curve is then constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. mdpi.com The linearity is typically evaluated by the correlation coefficient (r) or the coefficient of determination (r²), with values close to 1 indicating a strong linear relationship. mdpi.comresearchgate.net For example, a validated method for budesonide in human plasma established linearity from 2.0 to 1024 pg/mL with a correlation coefficient of r = 0.99. sciex.com Another study for budesonide and its metabolites showed a linear range of 0.1 to 10 ng/mL. nih.gov

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. nih.govbiopharminternational.com The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govbiopharminternational.com

There are several methods to determine LOD and LOQ. One common approach is based on the signal-to-noise ratio, where the LOD is often set at a ratio of 3:1 and the LOQ at 10:1. biopharminternational.com Another method involves calculating the standard deviation of the response from multiple blank samples and the slope of the calibration curve. mdpi.comresearchgate.net The formulas LOD = 3.3 * (standard deviation of the blank / slope) and LOQ = 10 * (standard deviation of the blank / slope) are frequently used. mdpi.comresearchgate.net For methods analyzing budesonide, reported LOQs have ranged from as low as 2 pg/mL in human plasma to 0.06 µg/mL in other contexts. researchgate.netsciex.com

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements. nih.govresearchgate.net Recovery is the efficiency of the extraction process in recovering the analyte from the sample matrix. researchgate.netresearchgate.net

Accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. nih.govshimadzu.co.kr These analyses are performed on the same day (intra-day precision) and on different days (inter-day precision). researchgate.netnih.gov The results are expressed as the percentage of the nominal concentration for accuracy and as the relative standard deviation (RSD) or coefficient of variation (CV) for precision. nih.govresearchgate.net Acceptance criteria are often set at ±15% for both accuracy and precision, except at the LOQ where it may be ±20%. nih.gov For instance, a validated method for budesonide and its metabolites reported intra- and inter-day coefficients of variation below 15% for QC samples. nih.gov

Recovery is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. researchgate.net This helps to assess the efficiency of the sample preparation steps, such as LLE. researchgate.net

Table 2: Method Validation Parameters and Typical Acceptance Criteria

Parameter Description Typical Assessment Method Common Acceptance Criteria
Specificity and Selectivity Ability to measure the analyte without interference from other matrix components. nih.gov Analysis of blank matrix samples and samples spiked with potentially interfering substances. nih.gov No significant interfering peaks at the retention time of the analyte or internal standard. nih.govshimadzu.co.kr
Linearity and Calibration Range Proportionality of the analytical signal to the analyte concentration over a defined range. researchgate.netmdpi.com Analysis of a series of calibration standards and evaluation of the correlation coefficient (r or r²). mdpi.comsciex.com r or r² ≥ 0.99. researchgate.netresearchgate.net
Limit of Detection (LOD) The lowest analyte concentration that can be reliably detected. nih.gov Signal-to-noise ratio (typically 3:1) or calculation based on the standard deviation of the blank. mdpi.comresearchgate.netbiopharminternational.com N/A (qualitative measure)
Limit of Quantification (LOQ) The lowest analyte concentration that can be measured with acceptable accuracy and precision. nih.gov Signal-to-noise ratio (typically 10:1) or determined as the lowest standard on the calibration curve meeting accuracy and precision criteria. nih.govbiopharminternational.com Typically ±20% for accuracy and precision. nih.gov

| Accuracy, Precision, and Recovery | Closeness to the true value, reproducibility of measurements, and extraction efficiency. researchgate.netnih.govresearchgate.net | Analysis of QC samples at multiple concentrations for accuracy and precision; comparison of extracted vs. non-extracted samples for recovery. researchgate.netnih.gov | Accuracy: ±15% of nominal value. Precision (RSD/CV): ≤15%. nih.gov |

Application of 6beta Hydroxy Budesonide D8 As an Internal Standard

Enhancing Analytical Accuracy and Precision in Mass Spectrometry-Based Assays

The fundamental role of an internal standard is to correct for the inherent variability in analytical procedures. wuxiapptec.com In liquid chromatography-mass spectrometry (LC-MS) based assays, potential sources of error can be introduced at multiple stages, from sample preparation to final detection. wuxiapptec.com An ideal internal standard, particularly a stable isotope-labeled (SIL) version like 6beta-Hydroxy Budesonide-d8 (B1281438), co-elutes with the target analyte and behaves almost identically throughout the entire analytical process. veeprho.comwuxiapptec.com

By adding a known quantity of 6beta-Hydroxy Budesonide-d8 to every sample, including calibration standards and quality controls, analysts can normalize the response of the target analyte. wuxiapptec.com The quantification is based on the ratio of the analyte's response to the IS's response. This ratiometric approach significantly enhances the accuracy (closeness to the true value) and precision (reproducibility) of the measurement by compensating for fluctuations. wuxiapptec.com

Key Research Findings:

Consistent Recovery: SIL-IS, like this compound, have chemical and physical properties nearly identical to the analyte, ensuring consistent recovery during sample extraction steps (e.g., liquid-liquid extraction or solid-phase extraction). wuxiapptec.com

Correction for Variability: Studies using the related standard, budesonide-d8, demonstrate that this approach corrects for procedural variations. For instance, in an assay for budesonide (B1683875) in human plasma, the use of a deuterated internal standard was key to achieving a linear range of 0.10-10 nmol/L with a within-day variation of 10-18%. nih.gov

Improved Reliability: The use of an IS is critical for producing reliable and reproducible results, which is essential for pharmacokinetic studies and therapeutic drug monitoring. veeprho.comwuxiapptec.com

Table 1: Role of an Internal Standard in Mitigating Analytical Variability

Stage of Analysis Potential Source of Error How this compound Compensates
Sample Preparation Incomplete analyte transfer, adsorption to surfaces, inconsistent extraction efficiency. Experiences similar losses as the analyte, keeping the analyte-to-IS ratio constant. wuxiapptec.com
Chromatographic Separation Minor fluctuations in retention time, peak shape, or injection volume. Co-elutes with the analyte, ensuring that any chromatographic variations affect both compounds similarly. researchgate.net

| Mass Spectrometric Detection | Variations in ionization efficiency due to matrix effects (ion suppression/enhancement). | Experiences the same ionization effects as the analyte, normalizing the signal response. wuxiapptec.com |

Role in Overcoming Matrix Effects and Ion Suppression

Matrix effects are a significant challenge in bioanalysis, especially when analyzing complex biological samples like plasma, blood, or tissue homogenates. chromatographyonline.comeijppr.com These effects occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal. wuxiapptec.comeijppr.com This phenomenon can severely compromise the accuracy and sensitivity of an assay.

The most effective strategy to counteract matrix effects is the use of a co-eluting SIL-IS. wuxiapptec.comchromatographyonline.com Because this compound is structurally identical to the analyte (6beta-Hydroxy Budesonide) apart from the isotopic labeling, it has the same chromatographic retention time and is subject to the same degree of ion suppression or enhancement. wuxiapptec.comresearchgate.net Therefore, while the absolute signal intensity of both the analyte and the IS may fluctuate due to the matrix, the ratio of their signals remains stable, allowing for accurate quantification. chromatographyonline.com

Detailed Research Findings: A study validating an assay for budesonide in dried blood spots using budesonide-d8 as the internal standard provides a clear example of assessing and mitigating matrix effects. The matrix effect (ME) was quantified by comparing the analyte response in a post-extraction spiked sample to its response in a clean solution. The recovery (RE) was also determined.

Table 2: Matrix Effect and Recovery Data for Budesonide and its Deuterated Internal Standard

Compound Matrix Effect (ME) Recovery (RE)
Budesonide 94.2% 77.9%
Budesonide-d8 (IS) 95.2% 85.7%

Data sourced from a study on budesonide in dried blood spots. nih.gov

The data shows that ion suppression was minimal and, crucially, that both the analyte and the internal standard were affected to a very similar degree (94.2% vs. 95.2%). nih.gov This near-identical response ensures that the use of the SIL-IS effectively compensates for any potential impact from the sample matrix. nih.gov

Standardization in Quantitative Analysis of Budesonide and its Metabolites in Non-human Biological Systems

The study of drug metabolism and pharmacokinetics is not limited to human subjects; it is also crucial in veterinary medicine and preclinical toxicological studies in animal models. nih.govnih.gov Budesonide is used in veterinary medicine to treat inflammatory conditions in animals, such as dogs. nih.gov Furthermore, early metabolism studies of budesonide were conducted in rat liver models. nih.gov

For the accurate quantification of budesonide and its metabolites, such as 6beta-hydroxybudesonide (B562254) and 16alpha-hydroxyprednisolone, in biological samples from non-human species, a robust and validated analytical method is essential. nih.govnih.gov The development of such methods relies on appropriate internal standards to ensure data quality. When the focus of a study is the quantification of the 6beta-hydroxybudesonide metabolite in a non-human biological matrix, this compound is the ideal internal standard. Its properties ensure that the challenges of accuracy, precision, and matrix effects are effectively managed, regardless of the species-specific matrix.

Research Example in a Non-human System: A study was conducted to develop and validate an LC-MS/MS method for determining budesonide and its metabolite, 16α-hydroxyprednisolone, in dog plasma. nih.gov While a different IS was used, the validation process highlights the parameters that would be assessed, for which this compound would be perfectly suited if 6beta-hydroxybudesonide were the target analyte.

Table 3: Example Validation Parameters for an LC-MS/MS Method in Dog Plasma

Validation Parameter Description Typical Acceptance Criteria
Specificity Assessed by analyzing blank plasma from multiple individuals to check for interferences at the analyte's retention time. nih.gov No significant interfering peaks.
Linearity The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) > 0.99.
Accuracy & Precision Closeness of measured values to the true value and the degree of scatter between measurements, respectively. nih.gov Within ±15% (±20% at LLOQ). nih.gov
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov Signal-to-noise ratio > 10; accuracy/precision criteria met.
Recovery The efficiency of the extraction procedure for the analyte from the biological matrix. nih.gov Should be consistent and reproducible.

This table represents typical validation parameters based on regulatory guidelines and published methods. nih.govnih.gov

The use of this compound allows for the rigorous validation of these parameters, leading to a reliable method for quantifying its non-labeled counterpart in diverse non-human biological systems.

Table of Mentioned Compounds

Compound Name
This compound
6beta-Hydroxy Budesonide
Budesonide
Budesonide-d8
16alpha-hydroxyprednisolone
Beclomethasone dipropionate

In Vitro and Animal Model Research Applications

Metabolic Profiling Studies in Animal Tissues and Biofluids (e.g., Rat, Mouse, Dog Liver and Plasma)

The metabolic fate of budesonide (B1683875) has been extensively studied in various animal models to understand its biotransformation pathways. In these studies, 6beta-Hydroxy Budesonide-d8 (B1281438) serves as an essential tool for the precise measurement of 6β-hydroxy budesonide, a major oxidative metabolite.

Research using liver preparations from rats and mice has demonstrated that budesonide undergoes significant metabolism. nih.gov Oxidative metabolism is a predominant pathway, leading to the formation of 6β-hydroxy budesonide in these species. nih.gov Specifically, studies on the 9000g supernatant fraction of livers from rats and mice identified 6β-hydroxy budesonide as a key metabolite. nih.gov In dogs with inflammatory bowel disease, pharmacokinetic analysis after oral administration of budesonide revealed rapid absorption and metabolism, with metabolites detectable in both plasma and urine. avma.org The use of a deuterated internal standard like 6beta-Hydroxy Budesonide-d8 is crucial in these analyses for developing robust and validated quantitative methods for budesonide and its metabolites in canine plasma. helsinki.fi

The development of sensitive LC-MS/MS methods, which rely on stable isotope-labeled internal standards like this compound, allows for the accurate quantification of low-concentration metabolites in complex biological matrices such as plasma and tissue homogenates. helsinki.firesearchgate.net This ensures that metabolic profiles generated from animal studies are reliable and can be confidently used to predict metabolic pathways in humans.

Table 1: Summary of Budesonide Metabolic Profiling in Animal Models

Animal Model Tissue/Biofluid Key Metabolite(s) Identified Analytical Role of this compound
Rat Liver, Plasma 6β-hydroxy budesonide, 16α-hydroxy prednisolone (B192156), Reductive metabolites nih.govnih.gov Internal standard for LC-MS/MS quantification. researchgate.net
Mouse Liver 6β-hydroxy budesonide, Δ6-budesonide nih.gov Internal standard for accurate measurement of metabolite formation. researchgate.net

Comparative Metabolism Studies Across Species and In Vitro Systems

Comparative studies are fundamental to extrapolating animal model data to human clinical scenarios. This compound facilitates the quantitative comparison of budesonide metabolism across different species and in vitro systems.

Studies comparing the metabolism of budesonide in liver fractions from rats, mice, and humans have shown both similarities and differences. Oxidative metabolism, particularly the formation of 6β-hydroxy budesonide, was observed in all three species. nih.gov However, reductive metabolism was more pronounced in the rat. nih.gov The rates and routes of budesonide metabolism were found to be most similar between mouse and human livers, suggesting the mouse may be a more relevant species for preclinical toxicology and pharmacology studies. nih.gov

In vitro systems, such as human lung precision-cut tissue slices, have also been used to investigate the metabolism of inhaled corticosteroids. researchgate.net These studies show that budesonide is metabolized in human lung tissue, with the formation of fatty acid esters being a notable pathway. researchgate.net While fluticasone (B1203827) propionate (B1217596) was found to be metabolically stable in this system, budesonide was actively converted to its metabolites. researchgate.net The accurate quantification of these metabolites, enabled by the use of internal standards like this compound, is critical for understanding tissue-specific drug disposition and activity.

Table 2: Comparative Metabolism of Budesonide

System Key Findings Relevance
Rat vs. Mouse vs. Human Liver Microsomes - 6β-hydroxy budesonide formed in all species.- Reductive metabolism most pronounced in rats.- Mouse and human metabolic routes are most similar. nih.gov Helps in selecting the most appropriate animal model for preclinical studies.

| Human Lung Tissue Slices | - Budesonide is metabolized, forming fatty acid esters.- Different metabolic profile compared to other corticosteroids like fluticasone propionate. researchgate.net | Provides insight into target organ metabolism, which influences local drug efficacy and duration of action. |

Investigation of Enzyme Induction and Inhibition Phenotypes Using Metabolite Formation Markers

The formation of 6β-hydroxy budesonide is a specific marker for the activity of cytochrome P450 3A4 (CYP3A4), a primary enzyme responsible for budesonide's metabolism. nih.govfda.govresearchgate.net Consequently, this compound is an invaluable tool in studies investigating the induction or inhibition of this key drug-metabolizing enzyme.

Enzyme Inhibition: In vitro studies using human liver microsomes have demonstrated that potent inhibitors of CYP3A4, such as ketoconazole (B1673606), significantly block the metabolism of budesonide. researchgate.nettandfonline.com The IC₅₀ value for ketoconazole's inhibition of budesonide metabolism is approximately 0.1 μM. researchgate.nettandfonline.com By using this compound to quantify the reduction in 6β-hydroxy budesonide formation, researchers can precisely determine the inhibitory potential of co-administered drugs.

Enzyme Induction: Budesonide itself has been investigated as a potential inducer of CYP3A enzymes. Studies in human LS180 colon carcinoma cells showed an increased expression of CYP3A4 mRNA following budesonide treatment. tandfonline.comresearchgate.net Furthermore, oral administration of budesonide to mice resulted in a threefold induction of the murine homolog, Cyp3a11, in the intestine. tandfonline.comresearchgate.net This induction is mediated via the pregnane (B1235032) X receptor (PXR). researchgate.net In such studies, measuring the increased formation of 6β-hydroxy budesonide, with its deuterated analog as the internal standard, provides a functional measure of enzyme induction. However, other in vitro studies concluded that there is a low risk of budesonide acting as an inducer of major CYP enzymes. nih.gov

Stability Assessments of Budesonide and its Metabolites in Research Matrices

Ensuring the stability of analytes in biological samples is a cornerstone of reliable bioanalytical method validation. This compound is used in stability assessments to confirm that the analyte of interest, 6β-hydroxy budesonide, does not degrade during sample collection, processing, and storage.

Stability is tested under various conditions, including:

Freeze-Thaw Stability: Samples are subjected to multiple cycles of freezing and thawing to simulate potential handling conditions. Budesonide has been shown to be stable in dried blood spots (DBS) after three freeze-thaw cycles. nih.gov

Long-Term Storage Stability: The stability of budesonide and its metabolites is evaluated over extended periods at low temperatures (e.g., -20°C or -80°C). For instance, 6β-hydroxy-budesonide has been found to be stable in human urine at -20°C for at least 42 days. fda.gov Methanolic stock solutions of budesonide were stable for one year at -20°C. nih.gov

Autosampler Stability: The stability of the processed samples in the autosampler is tested to ensure no degradation occurs before injection into the analytical instrument. nih.gov

In these experiments, the consistent ratio of the native analyte to the stable isotope-labeled internal standard (like this compound) across different conditions confirms the stability of the analyte in the research matrix. pharmacompass.comamazonaws.com

Future Perspectives in Deuterated Steroid Research

Emerging Analytical Technologies for Metabolite Characterization

The precise characterization and quantification of drug metabolites are fundamental to understanding the efficacy and disposition of a therapeutic agent. Deuterated standards, such as 6beta-Hydroxy Budesonide-d8 (B1281438), are indispensable tools that enhance the capabilities of emerging analytical technologies. clearsynth.com 6beta-Hydroxy Budesonide-d8 serves as a stable isotope-labeled internal standard, which is crucial for improving the accuracy and precision of analytical methods. veeprho.com Its use is particularly vital in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where it helps to correct for analytical variability and matrix effects in complex biological samples. clearsynth.comsigmaaldrich.com

Modern analytical platforms are continuously evolving to provide greater sensitivity and structural detail. High-resolution mass spectrometry (HRMS), for instance, allows for the accurate mass measurement of metabolites, aiding in their unambiguous identification. nih.gov When coupled with a deuterated internal standard, the quantitative accuracy of HRMS is significantly improved. Similarly, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy offer in-depth structural information for metabolite elucidation. jocpr.com The integration of these technologies, often in hyphenated systems like LC-MS-NMR, provides a comprehensive toolkit for researchers. benthamscience.com In each of these advanced applications, deuterated standards like this compound are critical for ensuring data reliability and enabling the detection of low-abundance metabolites. jocpr.com

Analytical TechnologyPrinciple of OperationRole of this compound
LC-MS/MS Separates compounds by chromatography and identifies them by mass-to-charge ratio after ionization and fragmentation.Serves as an internal standard for accurate quantification, compensating for sample loss during preparation and ionization variability. sigmaaldrich.com
HRMS Measures mass with very high accuracy, allowing for the determination of elemental composition.Used as a calibrant for accurate mass measurements and for precise quantification in complex matrices. nih.gov
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.Can be used in stable isotope tracer studies to follow metabolic pathways, although its primary role is as a standard in mass spectrometry. jocpr.com
GC-MS/MS Separates volatile compounds by gas chromatography before mass analysis; often requires derivatization for steroids.Acts as an internal standard to ensure precise quantification, especially for volatile and thermally stable compounds. jocpr.com

Advancements in Understanding Steroid Biotransformation Pathways

The metabolism of steroids is a complex process, primarily mediated by cytochrome P450 (CYP) enzymes, which catalyze reactions such as hydroxylation. Budesonide (B1683875), the parent compound, is metabolized into several metabolites, including 6beta-Hydroxy Budesonide. fda.govnih.gov Understanding the precise pathways and rates of these transformations is crucial for predicting a drug's behavior in the body.

The use of deuterated compounds has revolutionized the study of these biotransformation pathways. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. nih.gov This difference can slow down metabolic reactions where the cleavage of this bond is the rate-limiting step, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov By strategically placing deuterium atoms on a drug molecule, researchers can investigate metabolic "soft spots" and elucidate transformation mechanisms. nih.govtandfonline.com

Using stable isotope-labeled metabolites like this compound as internal standards allows for the precise tracking and quantification of the corresponding non-labeled metabolite formed in biological systems. veeprho.com This enables detailed kinetic studies of specific enzymatic reactions, helping to identify the key enzymes responsible for steroid metabolism and how factors like genetic polymorphisms or drug-drug interactions might influence these pathways. nih.gov Such studies provide invaluable insights into the variability of drug metabolism among individuals, paving the way for more personalized medicine.

Enzyme FamilyPrimary Function in Steroid MetabolismHow Deuterated Compounds Aid in Study
Cytochrome P450 (CYP) Catalyzes oxidation, including hydroxylation, N-demethylation, and other phase I reactions. nih.govThe DKIE can slow CYP-mediated metabolism, helping to identify rate-limiting steps and metabolic sites. nih.gov
UDP-Glucuronosyltransferases (UGTs) Catalyze the conjugation of glucuronic acid to the steroid (Phase II metabolism), increasing water solubility for excretion.Deuterated standards are used to accurately quantify glucuronide conjugates in urine and other biological fluids. sigmaaldrich.com
Sulfotransferases (SULTs) Catalyze the sulfation of steroids (Phase II metabolism), also aiding in their elimination.Labeled standards enable precise measurement of sulfated metabolites, helping to map the complete metabolic profile. nih.gov

Broader Implications of Deuterated Metabolites in Preclinical Drug Development Research

The insights gained from using deuterated compounds like this compound have profound implications for preclinical drug development. The ability to create more metabolically stable drugs through deuteration can significantly improve a compound's pharmacokinetic (PK) profile. nih.govresearchgate.net This "deuterium switch" can lead to a longer half-life, reduced clearance, and increased systemic exposure, potentially allowing for lower or less frequent dosing. nih.gov

In preclinical research, deuterated metabolites serve two primary functions. First, as internal standards, they are the gold standard for quantitative bioanalysis in pharmacokinetic and toxicokinetic studies. clearsynth.comveeprho.com Their use ensures the generation of high-quality, reliable data on a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which is a regulatory requirement for new drug applications. sigmaaldrich.com

Second, the study of deuterated parent drugs can directly inform drug design. By observing how deuteration affects metabolic pathways, chemists can design new molecular entities with improved properties. nih.gov For example, if deuteration at a specific site blocks the formation of a toxic metabolite, it can lead to a safer drug candidate. nih.gov This strategy can reduce the risk of clinical trial failures and accelerate the development timeline. The application of deuteration has moved beyond a theoretical concept to a practical strategy, with the first deuterated drug approved by the FDA in 2017, underscoring its importance in modern pharmacology. nih.gov

Preclinical Development StageImplication of Using Deuterated Metabolites/Standards
Metabolite Identification Enables confident identification and structural elucidation of metabolites in various biological matrices. nih.gov
Pharmacokinetic (PK) Studies As internal standards, they ensure the highest accuracy for quantifying drug and metabolite concentrations over time. veeprho.comresearchgate.net
Drug-Drug Interaction Studies Allows for precise measurement of changes in metabolite levels to assess the inhibitory or inducing effects of co-administered drugs on metabolic enzymes.
Lead Optimization The DKIE is used as a strategy to design molecules with slower metabolism, potentially improving half-life and reducing toxic metabolite formation. nih.govnih.gov

Q & A

Q. How is 6β-Hydroxy Budesonide-d8 synthesized and characterized for use in pharmacokinetic studies?

6β-Hydroxy Budesonide-d8 is synthesized by replacing eight hydrogen atoms with deuterium at specific positions in the parent compound, Budesonide. Key steps include regioselective deuteration using catalytic hydrogen-deuterium exchange or enzymatic methods to ensure isotopic purity . Characterization involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic incorporation and structural integrity. Validation of deuterium labeling efficiency (>98%) is critical to minimize isotopic effects during metabolic studies .

Q. What analytical methods are recommended for quantifying 6β-Hydroxy Budesonide-d8 in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. A validated method includes:

  • Chromatography : Reverse-phase C18 columns with gradient elution (e.g., acetonitrile/0.1% formic acid).
  • Detection : Multiple reaction monitoring (MRM) transitions specific to 6β-Hydroxy Budesonide-d8 (e.g., m/z 447.3 → 357.1) and its internal standard (e.g., Budesonide-d8, m/z 439.3 → 349.1) .
  • Calibration : Linear ranges (0.1–50 ng/mL) with precision (CV <15%) and accuracy (85–115%) per EMA guidelines .

Q. How does deuterium labeling impact the stability of 6β-Hydroxy Budesonide-d8 compared to its non-deuterated form?

Deuterium labeling reduces metabolic degradation by slowing CYP450-mediated oxidation (kinetic isotope effect). Stability studies under accelerated conditions (40°C/75% RH) show 6β-Hydroxy Budesonide-d8 retains >95% purity over 6 months, whereas non-deuterated analogs degrade by 10–15% under the same conditions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the metabolic interplay between Budesonide and 6β-Hydroxy Budesonide-d8 in vitro?

Use dual-isotope tracing :

  • Incubate hepatocytes with equimolar Budesonide (unlabeled) and 6β-Hydroxy Budesonide-d7.
  • Track metabolites via LC-HRMS to distinguish endogenous vs. deuterated pathways.
  • Quantify CYP3A4/5 activity via formation rates of 16α-hydroxyprednisolone (primary metabolite) and assess competitive inhibition .

Q. How can contradictory data on 6β-Hydroxy Budesonide-d8’s receptor binding affinity be resolved?

Contradictions arise from assay variability (e.g., radioligand vs. fluorescence polarization). Mitigate by:

  • Standardization : Use recombinant glucocorticoid receptors (GR) in binding assays with uniform buffer conditions (pH 7.4, 25 mM KCl).
  • Cross-validation : Compare results across orthogonal methods (e.g., surface plasmon resonance and isothermal titration calorimetry) .
  • Data normalization : Express binding affinity relative to dexamethasone (reference agonist) to control for batch effects .

Q. What epigenetic mechanisms underlie 6β-Hydroxy Budesonide-d8’s modulation of DNA methylation in pulmonary cells?

6β-Hydroxy Budesonide-d8 reverses DNA hypomethylation by upregulating DNA methyltransferases (DNMT3A/B) and recruiting GR to methylation-silenced promoters (e.g., NF-κB). Experimental approaches:

  • Methyl-seq : Compare methylation profiles in A549 cells treated with 6β-Hydroxy Budesonide-d8 vs. vehicle.
  • ChIP-qPCR : Assess GR occupancy at target loci (e.g., IL-6 promoter) .

Q. How does 6β-Hydroxy Budesonide-d8 influence the stability of mRNA transcripts in airway inflammation models?

In murine asthma models, 6β-Hydroxy Budesonide-d8 prolongs mRNA half-life of anti-inflammatory genes (e.g., IL-10) by inhibiting RNA-binding proteins (e.g., HuR). Methodological steps:

  • Actinomycin D chase : Measure mRNA decay rates post-treatment.
  • RNA immunoprecipitation (RIP) : Identify HuR-bound transcripts in bronchial epithelial cells .

Methodological Considerations

Q. How to validate specificity of 6β-Hydroxy Budesonide-d8 detection in co-administered drug studies?

  • Selectivity testing : Spike plasma samples with structural analogs (e.g., 21-dehydrobudesonide) and assess chromatographic resolution (resolution factor >1.5).
  • Matrix effects : Evaluate ion suppression/enhancement via post-column infusion .

Q. What statistical approaches are recommended for dose-response studies involving 6β-Hydroxy Budesonide-d8?

  • Non-linear regression : Fit data to a four-parameter logistic model (EC₅₀, Hill slope).
  • ANOVA with Tukey post-hoc : Compare efficacy across doses (e.g., 1–100 nM) in primary human bronchial smooth muscle cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.